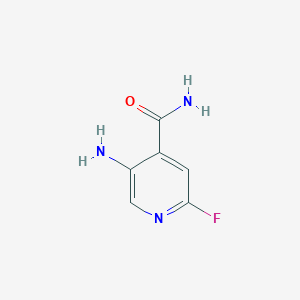

5-Amino-2-fluoroisonicotinamide

Description

Contextualization within Advanced Nicotinamide (B372718) and Fluoropyridine Chemistry Research

5-Amino-2-fluoroisonicotinamide belongs to the class of fluoropyridines, which are pyridine (B92270) rings substituted with one or more fluorine atoms. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of nicotinamide and its derivatives, which are well-known for their biological activities, the presence of a fluorine atom can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.

Nicotinamide derivatives are a cornerstone in medicinal chemistry and have been investigated for a wide range of therapeutic applications. nih.gov The incorporation of a fluorine atom, as seen in 5-Amino-2-fluoroisonicotinamide, is a strategic design element in modern drug discovery. Fluorinated pyridines are recognized for their utility in creating novel bioactive molecules. The specific arrangement of the amino, fluoro, and carboxamide groups on the pyridine ring of 5-Amino-2-fluoroisonicotinamide provides a unique electronic and steric profile, making it a subject of interest for researchers exploring new chemical space within nicotinamide and fluoropyridine chemistry.

Significance in Contemporary Organic Synthesis Research

The development of efficient and sustainable synthetic routes to novel chemical compounds is a central theme in contemporary organic synthesis. Nicotinamide derivatives, due to their prevalence in pharmaceuticals and agrochemicals, are often the targets of such synthetic endeavors. Research has focused on developing green and concise methods for the synthesis of these compounds, sometimes employing biocatalysis to improve efficiency and reduce environmental impact. nih.gov

The structure of 5-Amino-2-fluoroisonicotinamide, with its multiple functional groups, offers several avenues for synthetic modification. The amino group can undergo a variety of reactions, including acylation and alkylation, while the carboxamide can be hydrolyzed or transformed into other functional groups. The fluorine atom, while generally stable, can influence the reactivity of the pyridine ring. These characteristics make 5-Amino-2-fluoroisonicotinamide a versatile building block for the construction of more complex molecules.

Strategic Role as a Key Intermediate in Chemical Synthesis Pathways

Key intermediates are crucial components in the multi-step synthesis of complex target molecules, such as pharmaceuticals. The strategic value of an intermediate lies in its ability to be efficiently converted into a variety of derivatives. The related compound, 5-Amino-2-fluoroisonicotinic acid, has been identified as a key intermediate in the synthesis of potential anti-tuberculosis agents. This suggests a similar and significant role for its amide derivative, 5-Amino-2-fluoroisonicotinamide.

The synthesis of complex molecules often involves the coupling of different fragments. 5-Amino-2-fluoroisonicotinamide can serve as one of these fragments, providing the fluorinated aminopyridine carboxamide core. For instance, in patent literature describing the synthesis of complex heterocyclic compounds, aminopyridine derivatives are frequently used as starting materials or key intermediates. While specific research detailing the direct use of 5-Amino-2-fluoroisonicotinamide is still emerging, the established importance of related structures in the synthesis of bioactive compounds underscores its potential as a valuable intermediate.

Below is a data table summarizing the basic properties of 5-Amino-2-fluoroisonicotinamide.

| Property | Value | Source |

| CAS Number | 1804146-12-0 | bldpharm.comcymitquimica.com |

| Molecular Formula | C₆H₆FN₃O | bldpharm.comcymitquimica.com |

| Molecular Weight | 155.13 g/mol | bldpharm.comcymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

| Storage | 2-8°C | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVJMEXWOXRJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 2 Fluoroisonicotinamide and Analogues

Regioselective Synthesis of Fluoroaminopyridine Scaffolds

The construction of the core fluoroaminopyridine structure is a critical step in the synthesis of 5-Amino-2-fluoroisonicotinamide. Achieving the desired 2,4,5-substitution pattern on the pyridine (B92270) ring necessitates methodologies that can selectively introduce functional groups at specific positions.

Electrophilic Fluorination Approaches in Aminopyridine Synthesis

Electrophilic fluorination is a powerful tool for the direct introduction of fluorine onto an aromatic ring. In the context of aminopyridine synthesis, reagents such as Selectfluor® (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) are commonly employed. nih.gov The regioselectivity of the fluorination is directed by the existing substituents on the pyridine ring. For instance, the synthesis of 2-amino-5-fluoropyridine, a key precursor, can be achieved from 2-aminopyridine (B139424) through a series of steps including nitration, reduction, diazotization, and a Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. acs.orgresearchgate.net

A more direct approach involves the electrophilic fluorination of a pre-functionalized aminopyridine. For example, the fluorination of 2-acetamidopyridine (B118701) can be directed to the 5-position. Subsequent hydrolysis of the acetamido group then yields the desired 2-amino-5-fluoropyridine. The conditions for these reactions are crucial for achieving high yields and selectivity. researchgate.net

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Acetamidopyridine | Fuming Nitric Acid, Sulfuric Acid | 2-Acetamido-5-nitropyridine | 88.40 | researchgate.net |

| 2-Acetamido-5-nitropyridine | Hydrazine Hydrate, Pd/C | 2-Acetamido-5-aminopyridine | 93.26 | researchgate.net |

| 2-Acetamido-5-aminopyridine | Fluoroboric Acid, Sodium Nitrite | 2-Acetamido-5-fluoropyridine | 64.94 (Schiemann) | researchgate.net |

| 2-Acetamido-5-fluoropyridine | NaOH (aq) | 2-Amino-5-fluoropyridine | 95.25 | researchgate.net |

This table presents data for the synthesis of a key precursor to 5-Amino-2-fluoroisonicotinamide.

Nucleophilic Aromatic Substitution (SNAr) for Fluoroisonicotinamide Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups. nih.govresearchgate.net In the synthesis of 5-Amino-2-fluoroisonicotinamide analogues, an SNAr reaction can be employed to introduce the amino group. This typically involves the displacement of a halide (e.g., chloride or fluoride) at an activated position by an amine nucleophile. researchgate.net

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the position of other substituents. Fluorine is often an excellent leaving group in these reactions due to its high electronegativity, which activates the carbon for nucleophilic attack. researchgate.net For the synthesis of 5-Amino-2-fluoroisonicotinamide, a plausible route involves the amination of a 2-fluoro-5-halonicotinamide derivative.

| Substrate | Nucleophile | Product | Conditions | Reference |

| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | Heating | researchgate.net |

| 2-Fluoropyridine | Lithium Amides | Aminopyridines | Mild conditions | nih.gov |

This table illustrates general SNAr reactions on halopyridines, a principle applicable to the synthesis of the target compound.

Directed Amination Techniques on Halogenated Pyridine Systems

Directed amination techniques offer another avenue for the regioselective introduction of an amino group onto a pyridine ring. These methods often utilize transition metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination, to couple an amine with a halo-pyridine. nih.gov This approach is particularly useful for constructing C-N bonds under relatively mild conditions and with high functional group tolerance.

For the synthesis of 5-Amino-2-fluoroisonicotinamide, a directed amination could be envisioned starting from a 5-halo-2-fluoroisonicotinamide precursor. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Multi-Component Reactions and One-Pot Syntheses for Nicotinamide (B372718) Derivatives

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time. researchgate.netmdpi.com

Cascade Reaction Sequences for Complex Aminofluoropyridine Structures

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one. nih.govrsc.org The synthesis of highly functionalized pyridines can be achieved through cascade processes. nih.govnih.govrsc.org For instance, a metal-free cascade process involving a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization has been reported for the synthesis of functionalized pyridines. acs.orgnih.gov While a specific cascade reaction for 5-Amino-2-fluoroisonicotinamide has not been detailed, the principles of cascade design could be applied to construct the aminofluoropyridine core.

Microwave-Assisted Synthesis in Aminopyridine Chemistry

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. researchgate.net The use of microwave irradiation can lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netthieme-connect.comnih.gov

In the context of aminopyridine chemistry, microwave assistance has been successfully applied to the synthesis of pyridine carboxamides. researchgate.net For example, the amidation of pyridine carboxylic acids with amines can be efficiently carried out under microwave irradiation. researchgate.netthieme-connect.com This methodology could be directly applicable to the final step in the synthesis of 5-Amino-2-fluoroisonicotinamide, the conversion of 5-amino-2-fluoroisonicotinic acid to its corresponding amide.

| Reaction Type | Reactants | Product | Conditions | Reference |

| Amidation | 6-Acetylpyridine-2-carboxylic acid, Aromatic amines | Pyridine carboxamides | Microwave irradiation | researchgate.net |

| Amidation | Carboxylic acids, Amines | Amides | Ceric ammonium (B1175870) nitrate (B79036) catalyst, Microwave, Solvent-free | nih.gov |

| Amidation | Conjugated carboxylic acids, Amines | α,β-Unsaturated amides | Phenylboronic acid/DMAPO, Microwave, Solvent-free | thieme-connect.com |

This table showcases the utility of microwave-assisted synthesis for amide formation, a key step in producing the target compound.

Green Chemistry Principles in 5-Amino-2-fluoroisonicotinamide Synthesis

The integration of green chemistry principles into the synthesis of pharmacologically relevant molecules such as 5-Amino-2-fluoroisonicotinamide is a critical aspect of modern pharmaceutical development. This approach aims to minimize the environmental footprint of chemical manufacturing by focusing on resource efficiency, waste reduction, and the use of less hazardous materials. While specific green chemistry protocols for 5-Amino-2-fluoroisonicotinamide are not extensively detailed in publicly available research, the principles can be applied by drawing parallels with the synthesis of other substituted pyridine compounds.

Development of Solvent-Free Reaction Conditions

A primary goal of green chemistry is to reduce the reliance on volatile organic solvents, which are often toxic and contribute to environmental pollution. The development of solvent-free reaction conditions represents a significant step towards more sustainable chemical synthesis.

Research in the broader field of organic synthesis has demonstrated the viability of solvent-free methods for reactions analogous to those used in the synthesis of 5-Amino-2-fluoroisonicotinamide. Techniques such as mechanochemistry (ball milling) and solid-state reactions can facilitate chemical transformations without the need for a solvent medium. For instance, the formation of the amide group in 5-Amino-2-fluoroisonicotinamide could potentially be achieved under solvent-free conditions, thereby eliminating the need for high-boiling point polar aprotic solvents like dimethylformamide (DMF) or chlorinated solvents like dichloromethane (B109758) (DCM), which are commonly used in traditional amidation reactions.

Below is an interactive data table illustrating a hypothetical comparison of reaction conditions for a key synthetic step.

| Parameter | Traditional Solvent-Based Method | Potential Solvent-Free Method |

| Solvent | Dimethylformamide (DMF) | None |

| Reaction Temperature | Elevated (e.g., >100 °C) | Ambient to moderate heating |

| Work-up Procedure | Liquid-liquid extraction | Direct isolation/filtration |

| Waste Generation | Significant solvent waste | Minimal |

Atom Economy and Reaction Efficiency Optimization

In the synthesis of 5-Amino-2-fluoroisonicotinamide, this can be achieved through the strategic design of the synthetic route. The use of catalytic methods, particularly those employing transition metals or enzymes, can significantly improve atom economy by enabling direct and selective transformations, thus avoiding the use of stoichiometric reagents that generate large amounts of waste. For example, catalytic amination and fluorination reactions on the pyridine ring would be more atom-economical than classical methods that may involve protecting groups and multiple steps.

The following interactive table outlines key metrics for evaluating the efficiency of a chemical synthesis.

| Metric | Description | Ideal Value |

| Atom Economy | The ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. | As close to 100% as possible |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the isolated product to the total mass of reactants used. | As high as possible |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | As close to 0 as possible |

Selection and Implementation of Sustainable Reagents

The choice of reagents is a critical factor in determining the greenness of a synthetic process. Sustainable reagents are typically derived from renewable resources, are less toxic, and have a lower environmental impact compared to their traditional counterparts.

In the context of 5-Amino-2-fluoroisonicotinamide synthesis, this could involve replacing hazardous reagents with safer alternatives. For instance, the use of biocatalysts, such as enzymes, for specific transformations is a promising green alternative. Enzymes can operate under mild conditions (aqueous environment, ambient temperature, and pressure) and often exhibit high chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce waste. While specific biocatalytic routes for 5-Amino-2-fluoroisonicotinamide are an area for future research, the broader field of biocatalysis in pyridine nucleotide metabolism suggests potential applicability. rsc.orgnih.govresearchgate.net

Furthermore, the development of catalytic systems that utilize benign oxidizing agents like molecular oxygen or hydrogen peroxide instead of stoichiometric heavy-metal oxidants would contribute to a more sustainable process. The sourcing of starting materials from renewable feedstocks is another long-term goal for the sustainable production of fine chemicals and pharmaceuticals.

The table below provides examples of how traditional reagents could be replaced with more sustainable alternatives in the synthesis of substituted pyridines.

| Reaction Type | Traditional Reagent/Catalyst | Sustainable Alternative |

| Oxidation | Potassium permanganate | Catalytic system with O2 or H2O2 |

| Nitration | Concentrated nitric/sulfuric acid | Solid acid catalysts with dinitrogen pentoxide |

| Halogenation | Elemental halogens | N-halosuccinimides with catalytic activation |

Mechanistic Investigations of Reactions Involving 5 Amino 2 Fluoroisonicotinamide Systems

Elucidation of Reaction Pathways and Transition States

Elucidating the precise reaction pathways and the structures of associated transition states is fundamental to understanding and controlling chemical transformations. For 5-Amino-2-fluoroisonicotinamide, this would involve detailed studies into how the molecule behaves under various reaction conditions.

Nucleophilic Addition and Subsequent Cyclization Mechanisms

Investigations in this area would focus on the susceptibility of the pyridine (B92270) ring to nucleophilic attack, a common reaction for electron-deficient aromatic systems. The fluorine atom at the 2-position is expected to act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The amino group at the 5-position and the isonicotinamide (B137802) group at the 4-position would electronically influence the regioselectivity of such an attack. Subsequent intramolecular reactions, potentially involving the amide functionality or the amino group, could lead to cyclized products. Mechanistic studies would aim to identify the intermediates and transition states in these processes, potentially through computational modeling and experimental trapping of intermediates.

Rearrangement Processes in Substituted Pyridine Synthesis

The synthesis of substituted pyridines can sometimes involve molecular rearrangements. One such process is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms in certain heterocyclic systems. While documented for other pyridine derivatives, whether 5-Amino-2-fluoroisonicotinamide or its reaction products can undergo such rearrangements would require specific investigation. Studies would focus on identifying the conditions that might promote such skeletal changes and the mechanism by which they occur, including the potential ring-opened intermediates.

Exploration of Radical and Metal-Mediated Reaction Pathways in Aminofluorination

Modern synthetic methods often employ radical and metal-mediated pathways to achieve C-H functionalization and cross-coupling reactions. For 5-Amino-2-fluoroisonicotinamide, this could involve the direct introduction of new substituents onto the pyridine ring. Radical reactions might be initiated by radical initiators or photoredox catalysis to generate reactive intermediates. Metal-mediated pathways, often employing palladium, copper, or other transition metals, could facilitate cross-coupling reactions at the C-F or C-H bonds. Mechanistic studies would be crucial to understand the catalytic cycles, the nature of the organometallic intermediates, and the factors controlling the regioselectivity of the functionalization.

Analysis of Kinetic versus Thermodynamic Control in 5-Amino-2-fluoroisonicotinamide Formation

The formation of substituted pyridines can often yield a mixture of isomers. The ratio of these products can be governed by whether the reaction is under kinetic or thermodynamic control.

Under kinetic control , the major product is the one that is formed fastest, meaning it has the lowest activation energy barrier. This is often favored at lower reaction temperatures and shorter reaction times.

Under thermodynamic control , the major product is the most stable one, and the reaction is allowed to reach equilibrium, typically at higher temperatures and longer reaction times.

For the synthesis of 5-Amino-2-fluoroisonicotinamide or its derivatives, an analysis of the reaction conditions (temperature, solvent, reaction time) and the resulting product distributions would be necessary to determine which regime is dominant. This would provide valuable information for optimizing the synthesis of the desired isomer.

Role of Catalysis in Directing Regio- and Stereoselectivity

Catalysis plays a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways and by controlling the selectivity of reactions. In the context of 5-Amino-2-fluoroisonicotinamide, catalysts could be employed to:

Direct Regioselectivity: In reactions where multiple sites on the pyridine ring could react, a catalyst can be designed to favor reaction at a specific position. For example, a metal catalyst with a specific ligand set could direct a cross-coupling reaction to a particular C-H bond.

Control Stereoselectivity: If reactions involving 5-Amino-2-fluoroisonicotinamide lead to the formation of chiral centers, chiral catalysts could be used to produce one enantiomer or diastereomer in excess.

Mechanistic investigations into these catalytic systems would involve identifying the catalyst's mode of action, the nature of the catalyst-substrate interactions, and the origins of the observed selectivity.

Derivatization and Functionalization Strategies of 5 Amino 2 Fluoroisonicotinamide

Site-Specific Derivatization of the Amino and Fluoro Groups

The presence of both a primary amino group and a fluorine atom on the pyridine (B92270) ring allows for selective and orthogonal functionalization, creating complex molecules from a relatively simple starting material.

Amidation: The amino group can be acylated to form a new amide bond. This is typically achieved by reacting 5-Amino-2-fluoroisonicotinamide with acyl chlorides or acid anhydrides under basic conditions. This reaction is a robust method for attaching a wide variety of substituents, from simple alkyl chains to complex aromatic systems, thereby modulating the electronic and steric characteristics of the molecule.

Alkylation: The amino group can also undergo N-alkylation. Direct alkylation using alcohols, facilitated by catalysts such as iridium or ruthenium complexes through a "borrowing hydrogen" mechanism, represents an efficient and atom-economical approach. nih.govresearchgate.net This method avoids the use of alkyl halides and often proceeds with high selectivity for mono-alkylation, producing water as the only byproduct. nih.gov Such strategies are valuable for introducing alkyl chains that can influence solubility, lipophilicity, and biological interactions.

A summary of representative conditions for these transformations is presented below:

Table 1: Representative Conditions for Amino Group Functionalization| Transformation | Reagent(s) | Catalyst/Conditions | Purpose |

|---|---|---|---|

| Amidation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N) | Introduce acyl groups to form new amides. |

| Amidation | Acid Anhydride ((RCO)₂O) | Base or Lewis Acid | Attach a variety of substituents to modulate electronic and steric properties. |

| N-Alkylation | Alcohol (R-OH) | [IrCp*Cl₂]₂ or Ru-complex, Base | Introduce alkyl groups with high atom economy. nih.govresearchgate.net |

Orthogonal Modification of the Fluoro Substituent in Pyridine Ring

The fluorine atom at the C-2 position is a valuable handle for modification via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group at C-4 activates the C-2 position, making the fluoro group a good leaving group. This reactivity allows for the introduction of a diverse range of nucleophiles.

Mild and general conditions have been developed for the SNAr reaction of 2-fluoropyridines, enabling substitution with nucleophiles derived from alcohols, phenols, amines, and thiols. nih.govacs.org Studies have shown that 2-fluoropyridines can react over 300 times faster than their 2-chloro counterparts with nucleophiles like sodium ethoxide, highlighting the superior reactivity of the C-F bond in this context. researchgate.net This site-specific modification can be performed orthogonally to the amino group, allowing for a stepwise and controlled construction of complex, multi-substituted pyridine derivatives. For instance, a nucleophile such as an alkoxide (R-O⁻) or a secondary amine (R₂NH) could displace the fluoride (B91410) to form an ether or an amino-substituted pyridine, respectively, while leaving the C-5 amino group intact for subsequent reactions. nih.govacs.org

Introduction of Diverse Chemical Moieties onto the Isonicotinamide (B137802) Ring System

Beyond functionalizing the existing substituents, the isonicotinamide ring itself can be modified. Modern catalytic methods, such as rhodium-catalyzed C-H bond activation, provide a powerful tool for forging new carbon-carbon or carbon-heteroatom bonds directly on the aromatic core. nih.gov While specific applications to 5-Amino-2-fluoroisonicotinamide are not widely documented, the principles of C-H activation on related aromatic systems suggest potential pathways. For example, chelation-assisted C-H activation could regioselectively introduce new substituents at positions ortho to the existing directing groups, enabling the construction of highly decorated pyridine scaffolds. nih.gov This advanced strategy opens avenues for creating novel molecular frameworks that would be difficult to access through traditional synthetic routes.

Advanced Derivatization Reagents and Methodologies in Analytical Chemistry Research

In analytical chemistry, derivatization is a critical step to enhance the detection and separation of analytes. sigmaaldrich.com The primary amino group of 5-Amino-2-fluoroisonicotinamide makes it an excellent candidate for pre-column derivatization in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comyoutube.com The goal is to attach a tag that imparts favorable properties, such as fluorescence or a fixed charge, for improved sensitivity and selectivity. sigmaaldrich.comnih.gov

A variety of reagents are available for this purpose:

o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC): These are classic reagents for derivatizing primary and secondary amines, respectively. OPA reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. nih.govacs.org

Chiral Derivatizing Agents (CDAs): For enantiomeric analysis, chiral reagents are used to convert the amine into a mixture of diastereomers that can be separated on a standard achiral column. acs.orgresearchgate.netacs.org Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), an analogue of Marfey's reagent, react with primary amines to form diastereomers that are readily analyzed by LC-MS. nih.govresearchgate.net

Click Chemistry Reagents: This modern approach offers high efficiency and specificity. broadpharm.com An amine can be modified with a reagent containing an azide (B81097) or alkyne handle. thermofisher.comthermofisher.com This allows for a subsequent "click" reaction with a reporter molecule (e.g., a fluorophore or biotin) containing the complementary functional group. thermofisher.comnih.gov This two-step process provides modularity and is compatible with complex biological samples. broadpharm.com

The table below summarizes key analytical derivatization reagents applicable to the amino group.

Table 2: Advanced Reagents for Analytical Derivatization of Primary Amines| Reagent/Methodology | Target Functional Group | Principle of Detection | Key Advantage |

|---|---|---|---|

| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Fluorescence | Rapid reaction, high sensitivity for fluorescence detection. nih.govacs.org |

| 9-fluorenylmethyl chloroformate (FMOC) | Primary/Secondary Amine | Fluorescence | Forms stable, fluorescent adducts suitable for HPLC. acs.org |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | Primary Amine | UV/Mass Spectrometry | Chiral reagent for creating diastereomers for enantiomeric separation. nih.gov |

| Click Chemistry (e.g., Azide/Alkyne tags) | Primary Amine (after initial modification) | Fluorescence or Mass Tag | Highly specific and modular; allows for two-step labeling. broadpharm.comthermofisher.comnih.gov |

| (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Primary Amine | Mass Spectrometry | Introduces a permanent positive charge for enhanced ESI-MS sensitivity. nih.gov |

Computational and Theoretical Studies on 5 Amino 2 Fluoroisonicotinamide and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods are frequently used to understand the behavior of novel compounds.

Electronic Structure Analysis and Reactivity Prediction

For molecules similar to 5-Amino-2-fluoroisonicotinamide, such as other substituted aminopyridines, DFT calculations are employed to elucidate their electronic structure. This involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are key indicators of its reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.

Reactivity descriptors, derived from the electronic structure, can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in studies of related aminopyridine derivatives, the molecular electrostatic potential (MEP) map is often calculated to visualize the electron density distribution and identify electron-rich and electron-poor regions. These computational insights are crucial for understanding potential reaction mechanisms and designing new synthetic pathways.

Conformational Landscape and Tautomerism Studies

The three-dimensional arrangement of atoms, or conformation, significantly influences a molecule's properties and biological activity. For flexible molecules like 5-Amino-2-fluoroisonicotinamide, which has a rotatable amide group, computational methods can be used to explore the conformational landscape and identify the most stable, low-energy conformers.

Furthermore, the potential for tautomerism, the migration of a proton, is a critical aspect to consider for heterocyclic amines. Theoretical calculations can determine the relative energies of different tautomeric forms, predicting which form is likely to predominate under various conditions. While no specific studies on the tautomerism of 5-Amino-2-fluoroisonicotinamide were found, research on analogous aminopyridines often addresses this aspect to understand their fundamental chemical behavior.

Molecular Modeling and Docking Studies for Chemical Scaffold Exploration

Molecular modeling and docking are instrumental in the field of drug discovery for exploring how a chemical scaffold might interact with a biological target, such as a protein or enzyme. In the absence of specific docking studies for 5-Amino-2-fluoroisonicotinamide, we can look at the general approach used for similar molecules.

Typically, a library of compounds based on a core scaffold, such as aminopyridine, is docked into the active site of a target protein. The docking software calculates the binding affinity and predicts the binding mode, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on other fluorinated pyridine (B92270) derivatives often explore their potential as inhibitors of various enzymes, using molecular docking to rationalize their activity and guide the design of more potent analogues.

Theoretical Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Theoretical, or computational, SAR approaches are widely used to build predictive models. For a series of analogues, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated using computational methods.

These descriptors are then correlated with experimentally determined biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) analysis. For instance, in studies of aminopyridine derivatives, QSAR models have been developed to predict their antibacterial or anticancer activity based on calculated properties. These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted activity, thereby streamlining the drug discovery process.

5 Amino 2 Fluoroisonicotinamide As a Chemical Building Block and Scaffold in Research

Development of Novel Heterocyclic Scaffolds in Chemical Biology

The development of novel heterocyclic scaffolds is a critical aspect of drug discovery and chemical biology, enabling the exploration of new chemical space and the identification of molecules with desired biological functions.

Pyridine (B92270) and Nicotinamide (B372718) Derivatives as Privileged Scaffolds for Chemical Library Design

In the realm of medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" due to their ability to bind to multiple, unrelated biological targets. spirochem.comrsc.org Pyridine and its derivatives, including nicotinamides, are classic examples of such privileged structures. nih.govnih.gov Their prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores their therapeutic importance. rsc.orgnih.gov

The utility of the pyridine ring stems from several key features. It is a polar, ionizable aromatic system, which can enhance the solubility and bioavailability of less soluble parent compounds. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, facilitating interactions with biological macromolecules. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the systematic modulation of a compound's steric, electronic, and physicochemical properties. nih.gov This versatility makes pyridine and its analogs highly sought-after scaffolds for the construction of diverse chemical libraries aimed at identifying new drug leads. researchgate.net

Nicotinamide, or vitamin B3, and its derivatives are integral to fundamental biological processes, serving as precursors to essential coenzymes like nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.gov This inherent biological relevance makes nicotinamide-based scaffolds particularly attractive for the design of enzyme inhibitors and modulators. mdpi.com The carboxamide group of nicotinamide provides an additional point for hydrogen bonding interactions, further enhancing its potential for molecular recognition.

The strategic incorporation of substituents, such as the amino and fluoro groups in 5-Amino-2-fluoroisonicotinamide, can significantly influence the properties of the pyridine scaffold. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the electron-withdrawing fluorine atom can modulate the pKa of the pyridine nitrogen and introduce favorable metabolic stability. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Area |

| Imatinib | Oncology |

| Atazanavir | Antiviral (HIV) |

| Amlodipine | Cardiovascular |

| Nifedipine | Cardiovascular |

| Milrinone | Cardiovascular |

This table provides a small selection of the many drugs that incorporate a pyridine ring system, highlighting the scaffold's broad therapeutic applicability. rsc.orgnih.gov

Application of Scaffold Hopping Strategies in Molecular Design

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while aiming to retain or improve its biological activity. spirochem.com This approach is employed to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, more favorable pharmacokinetic profiles, or to circumvent existing intellectual property. spirochem.com

The fundamental principle of scaffold hopping is to identify isofunctional molecular structures that possess different core motifs but maintain the key pharmacophoric features necessary for biological activity. spirochem.com Bioisosteric replacement is a key concept within scaffold hopping, where one functional group or substructure is exchanged for another with similar physicochemical or topological properties. rsc.orgdomainex.co.uk

The pyridine ring is an excellent candidate for scaffold hopping strategies. Its versatile electronic nature and ability to be functionalized in multiple ways allow it to mimic other heterocyclic or even carbocyclic systems. For instance, a substituted pyridine might be used to replace a phenyl ring to introduce a nitrogen atom for improved solubility or to create new interactions with a target protein. Conversely, other heterocyclic systems can be explored as replacements for a pyridine core to investigate different regions of chemical space.

5-Amino-2-fluoroisonicotinamide, with its distinct substitution pattern, could serve as a valuable starting point or a target for scaffold hopping. The amino and fluoro groups, along with the isonicotinamide (B137802) core, present a specific three-dimensional arrangement of hydrogen bond donors, acceptors, and a polar aromatic system. A medicinal chemist could computationally or synthetically "hop" from this scaffold to other heterocyclic systems that maintain a similar spatial arrangement of key interactive groups, potentially leading to the discovery of entirely new classes of biologically active molecules.

Precursor for Advanced Pharmaceutical Intermediates in Academic Research

The synthesis of active pharmaceutical ingredients (APIs) often involves multiple steps, relying on the availability of key chemical building blocks known as pharmaceutical intermediates. evonik.com Functionalized heterocyclic compounds are crucial intermediates in the synthesis of a wide array of drugs. researchgate.net

While specific documented syntheses using 5-Amino-2-fluoroisonicotinamide as a starting material are not prevalent in readily available literature, its structure suggests significant potential as a precursor for more complex molecules. The presence of three distinct functional groups—an amino group, a fluorine atom, and a carboxamide—on a pyridine ring provides multiple handles for chemical modification.

For example, the amino group can be a nucleophile or can be diazotized to introduce a variety of other functional groups. The fluorine atom, while generally stable, could potentially be displaced under specific nucleophilic aromatic substitution conditions. The carboxamide can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine nitrogen itself can be alkylated or oxidized. organic-chemistry.org This chemical reactivity makes compounds like 5-Amino-2-fluoroisonicotinamide valuable starting points for the construction of more elaborate molecular architectures found in pharmaceuticals.

Academic research often focuses on developing novel synthetic methodologies to access complex molecular targets. The unique electronic properties conferred by the fluoro and amino substituents on the pyridine ring of 5-Amino-2-fluoroisonicotinamide could make it an interesting substrate for exploring new cross-coupling reactions or other transition-metal-catalyzed transformations that are fundamental to modern pharmaceutical synthesis.

Role in Chemical Biology Research Applications

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The synthesis of modified biomolecules and the development of specific chemical reactions that can occur in a biological context are central to this field.

Synthesis of Modified Nucleosides and Nucleotides for Genomic Studies

Modified nucleosides and nucleotides are indispensable tools in genomic and transcriptomic research. They are used to probe DNA and RNA structure and function, as therapeutic agents, and as building blocks for creating nucleic acid-based diagnostics and nanomaterials.

The synthesis of these modified biomolecules often involves the chemical construction of a non-natural nucleobase, which is then attached to a sugar moiety. Pyridine-based structures, as C-nucleoside analogues, have been synthesized to mimic natural pyrimidines like cytosine. nih.gov These analogues allow researchers to systematically probe the functional role of specific atoms and functional groups within the natural nucleobase during biological processes such as ribozyme catalysis. nih.gov

A compound like 5-Amino-2-fluoroisonicotinamide could, in principle, serve as a starting material for the synthesis of a novel C-nucleoside. The pyridine ring would act as the core of the modified nucleobase, with the amino and fluoro groups providing unique electronic and hydrogen-bonding properties. The isonicotinamide side chain would need to be chemically transformed to allow for the attachment of a ribose or deoxyribose sugar. The resulting modified nucleoside could then be incorporated into oligonucleotides to study its effects on DNA or RNA stability, protein binding, or enzymatic processing.

Applications in "Click Chemistry" for Constructing Novel Molecular Entities

"Click chemistry" refers to a class of chemical reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, biocompatible conditions. csmres.co.uknih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable triazole linkage between two molecules. nih.gov

Click chemistry has become a powerful tool in chemical biology for bioconjugation—the linking of two biomolecules or a biomolecule and a reporter molecule. utoronto.camdpi.com This often involves introducing a "handle"—either an azide (B81097) or an alkyne group—onto a building block. This functionalized building block can then be incorporated into a larger molecule and subsequently "clicked" to another molecule bearing the complementary handle.

The amino group of 5-Amino-2-fluoroisonicotinamide provides a convenient point for the introduction of a click chemistry handle. For instance, the amino group could be readily converted into an azide. Alternatively, it could be acylated with a molecule containing a terminal alkyne. This would transform 5-Amino-2-fluoroisonicotinamide into a bifunctional linker, possessing both the pyridine scaffold and a reactive handle for click chemistry. Such a molecule could be used to attach the pyridine moiety to proteins, nucleic acids, or surfaces to probe biological interactions or to construct novel supramolecular assemblies.

Table 2: Key Features of Click Chemistry

| Feature | Description |

| High Yield | Reactions proceed to near completion, simplifying purification. |

| Stereospecificity | The reaction produces a single, well-defined product isomer. |

| Biocompatibility | Reactions can often be performed in aqueous buffers and in the presence of biological molecules. |

| Simple Reaction Conditions | Reactions are typically run at room temperature and are insensitive to oxygen or water. |

| Versatility | A wide range of molecules can be functionalized with azide or alkyne handles. |

This table summarizes the characteristics that make click chemistry a valuable tool in chemical biology and materials science. csmres.co.uknih.gov

Advanced Analytical Techniques in 5 Amino 2 Fluoroisonicotinamide Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum provide unique pieces of the structural puzzle, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to map out the carbon-hydrogen framework and identify the chemical environment of other key atoms.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 5-Amino-2-fluoroisonicotinamide, one would expect to see distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the primary amine (-NH₂), and the protons of the primary amide (-CONH₂). The splitting patterns of the aromatic protons would be influenced by coupling to each other and to the ¹⁹F nucleus.

¹³C NMR Spectroscopy : ¹³C NMR identifies the different carbon environments in a molecule. mdpi.com For 5-Amino-2-fluoroisonicotinamide, five distinct signals are expected for the carbons of the pyridine ring and one for the carbonyl carbon of the amide. The chemical shifts of these carbons, particularly the ones bonded to or near the fluorine and nitrogen atoms, provide critical structural confirmation. researchgate.nethebmu.edu.cnillinois.edu

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and valuable technique. scholaris.ca It provides a single, sharp signal for the fluorine atom, and its chemical shift is highly indicative of the electronic environment. Coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF) provides definitive evidence for its position on the pyridine ring. nih.gov

2D NMR (COSY, HMBC) : Two-dimensional NMR techniques are used to establish connectivity.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling relationships, helping to identify which protons are adjacent to each other on the molecular skeleton. sigmaaldrich.com For this molecule, a COSY spectrum would show a correlation between the two aromatic protons.

Table 1: Predicted NMR Data for 5-Amino-2-fluoroisonicotinamide

| Technique | Atom/Group | Predicted Chemical Shift (δ) / ppm | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H NMR | H-3 | ~8.0-8.2 | Doublet (d) |

| H-6 | ~7.0-7.2 | Doublet of doublets (dd) | |

| -NH₂ | ~5.0-6.0 | Broad singlet (br s) | |

| -CONH₂ | ~7.5-8.5 | Two broad singlets (br s) | |

| ¹³C NMR | C-2 (C-F) | ~160-165 | Doublet (¹JCF) |

| C-3 | ~140-145 | Singlet or small doublet | |

| C-4 (C-CONH₂) | ~145-150 | Singlet | |

| C-5 (C-NH₂) | ~135-140 | Singlet | |

| C-6 | ~115-120 | Doublet (JCF) | |

| C=O | ~165-170 | Singlet |

| ¹⁹F NMR | F | ~(-70) - (-90) | Singlet or multiplet due to H coupling |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS) : In a typical MS experiment, the molecule is ionized, and the resulting molecular ion (M⁺) confirms the molecular weight. The molecule may also break apart into smaller, characteristic fragment ions, which can help in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. This is a definitive method for confirming the identity of a newly synthesized compound.

Table 2: Predicted Mass Spectrometry Data for 5-Amino-2-fluoroisonicotinamide (C₆H₆FN₃O)

| Technique | Measurement | Predicted Value | Information Gained |

|---|---|---|---|

| HRMS | Exact Mass of [M+H]⁺ | 156.0517 | Confirms elemental formula C₆H₆FN₃O |

| MS | Nominal Mass | 155 | Confirms molecular weight |

| MS/MS | Key Fragmentation | Loss of NH₃, loss of CONH₂ | Provides structural information |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Different types of bonds and functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule. masterorganicchemistry.comyoutube.com For 5-Amino-2-fluoroisonicotinamide, IR spectroscopy would be used to confirm the presence of the amine, amide, and fluoro-aromatic moieties. nih.gov

Table 3: Characteristic IR Absorption Frequencies for 5-Amino-2-fluoroisonicotinamide

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3450-3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3400-3100 | N-H stretch | Primary Amide (-CONH₂) |

| ~1680 | C=O stretch (Amide I band) | Amide |

| ~1620 | N-H bend (Amide II band) | Amide |

| 1630-1575 | C=C and C=N stretch | Aromatic Pyridine Ring |

Chromatographic Analysis for Reaction Monitoring and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a chemical reaction, purifying the final product, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of pharmaceutical and chemical compounds. researchgate.net A typical HPLC analysis for 5-Amino-2-fluoroisonicotinamide would involve a reversed-phase column. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared against a calibration curve generated from standards of known concentration.

Table 4: Example HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength determined by the compound's UV spectrum |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, GC is only suitable for compounds that are volatile and thermally stable. illinois.edu Compounds with polar functional groups, like the amine (-NH₂) and amide (-CONH₂) in 5-Amino-2-fluoroisonicotinamide, are generally non-volatile and may decompose at the high temperatures of the GC inlet. sigmaaldrich.com

To overcome this, a chemical modification process called derivatization is employed. Derivatization replaces the active, polar hydrogens on the amine and amide groups with nonpolar, bulky groups (e.g., trimethylsilyl (B98337) groups), making the molecule more volatile and thermally stable. nih.govcore.ac.uk A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com After derivatization, the sample can be analyzed by GC-MS to confirm its identity and purity. springernature.com

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Trace Analysis and Complex Mixture Characterization

Information regarding the application of UHPLC-HRMS/MS for the specific analysis of 5-Amino-2-fluoroisonicotinamide is not available in the reviewed scientific literature.

Q & A

Q. How should researchers reconcile discrepancies in reported solubility profiles?

- Methodological Answer : Standardize measurement methods (shake-flask vs. HPLC solubility). Analyze polymorphic forms via X-ray diffraction (XRPD) and assess solvent interactions using Hansen solubility parameters .

Q. What statistical approaches differentiate artefactual vs. biologically significant results in high-throughput screening?

- Methodological Answer : Apply false discovery rate (FDR) correction (Benjamini-Hochberg) and confirm hits with orthogonal assays (e.g., SPR binding vs. cellular activity). Use clustering algorithms (PCA) to identify outlier datasets .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for 5-Amino-2-fluoroisonicotinamide?

- Methodological Answer : Adhere to Beilstein Journal guidelines: document catalyst lot numbers, solvent suppliers, and reaction monitoring intervals. Share raw NMR/FID files in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.